6-Methyl-1,2,3,4-tetrahydroisoquinoline

Physicochemical Properties Lipophilicity Drug Design

6-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 42923-76-2) is a substituted secondary amine and a member of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. It serves as a versatile building block in medicinal chemistry, offering a molecular weight of 147.22 g/mol, a calculated LogP of 1.97, and a topological polar surface area (PSA) of 12.03 Ų.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 42923-76-2
Cat. No. B145468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS42923-76-2
Synonyms1,2,3,4-Tetrahydro-6-methyl-isoquinoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CNCC2)C=C1
InChIInChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3
InChIKeyJQOUGGPGOWRLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,2,3,4-tetrahydroisoquinoline (42923-76-2) Procurement Guide: Class Definition & Baseline Specifications


6-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 42923-76-2) is a substituted secondary amine and a member of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of heterocyclic compounds [1]. It serves as a versatile building block in medicinal chemistry, offering a molecular weight of 147.22 g/mol, a calculated LogP of 1.97, and a topological polar surface area (PSA) of 12.03 Ų [2]. The THIQ scaffold, including this 6-methyl substituted derivative, is a privileged structure found in numerous natural products and clinically used drugs, underpinning its importance in the development of novel therapeutic agents [1].

Why Generic THIQ Substitution is Not Feasible for 6-Methyl-1,2,3,4-tetrahydroisoquinoline Applications


Substituting 6-Methyl-1,2,3,4-tetrahydroisoquinoline with a generic tetrahydroisoquinoline (THIQ) or another positional isomer introduces significant risk of activity loss or altered selectivity. Structure-Activity Relationship (SAR) studies consistently demonstrate that subtle modifications to the THIQ core, particularly the placement of methyl groups, dramatically affect biological activity and target engagement [1]. For instance, the 6-methyl substitution pattern is recognized as a critical determinant for optimal antagonism at specific targets, such as the Orexin 1 (OX1) receptor [2], while other substitutions, like a methyl at the 3-position, lead to different biological profiles, such as enhanced inhibition of Phenylethanolamine N-methyltransferase (PNMT) [3]. Therefore, procurement of the specific isomer is essential for ensuring reproducibility and achieving the intended biological or chemical outcome in research and development.

6-Methyl-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation Evidence vs. THIQ Analogs


Physicochemical Property Differentiation: Lipophilicity (LogP) Comparison of 6-Methyl-THIQ vs. Unsubstituted THIQ

The addition of a methyl group at the 6-position of the THIQ scaffold results in a quantifiable increase in lipophilicity. The 6-Methyl-1,2,3,4-tetrahydroisoquinoline has a calculated LogP of 1.97 [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline has a reported experimental LogP of 1.47 [2]. This difference of +0.5 LogP units is a key differentiating factor for applications requiring specific partition coefficients, such as in drug design to optimize blood-brain barrier penetration or reduce aqueous solubility.

Physicochemical Properties Lipophilicity Drug Design

PNMT Inhibitory Activity: 3-Methyl Substitution Enhances Activity, 6-Methyl Pattern Shifts Biological Profile

Quantitative SAR studies demonstrate that the position of a methyl substituent on the THIQ ring dictates its activity as a phenylethanolamine N-methyltransferase (PNMT) inhibitor. While specific data for 6-Methyl-THIQ is not available in the primary literature, class-level inference from closely related analogs shows that a methyl group at the 3-position significantly enhances PNMT inhibitory activity compared to the unsubstituted THIQ (Ki = 10.3 µM) [1]. Conversely, substitution on the benzylic positions generally results in diminished activity [1]. This indicates that the 6-methyl substitution pattern is likely to result in a distinct, and potentially reduced, PNMT inhibition profile compared to the 3-methyl analog, making it unsuitable as a substitute for 3-methyl-THIQ in PNMT-focused studies.

Enzyme Inhibition PNMT Structure-Activity Relationship

Chemical Reactivity: Specific Utility as a Reactant for Acid Pump Antagonists

6-Methyl-1,2,3,4-tetrahydroisoquinoline is specifically documented as a reactant in the preparation of pyrimidines as acid pump antagonists . This is a distinct, application-specific use case that is not generalizable to all THIQ derivatives. While many THIQs are versatile building blocks, this particular compound's utility in this synthetic route provides a tangible reason for its procurement over unsubstituted or differently substituted analogs, which may not be compatible or may lead to different reaction outcomes.

Synthetic Intermediate Acid Pump Antagonist Pyrimidine Synthesis

Procurement-Driven Application Scenarios for 6-Methyl-1,2,3,4-tetrahydroisoquinoline (42923-76-2)


Optimization of Lipophilicity in CNS Drug Discovery Programs

For medicinal chemistry projects focused on central nervous system (CNS) targets, 6-Methyl-1,2,3,4-tetrahydroisoquinoline offers a specific, quantifiable advantage in lipophilicity (LogP = 1.97) [1] compared to the unsubstituted THIQ core (LogP = 1.47) [2]. This property makes it a preferred building block for modulating blood-brain barrier permeability and optimizing the ADME profile of lead compounds, providing a distinct starting point in the design of potential therapeutics for neurological disorders.

Development of Selective Orexin 1 Receptor Antagonists

SAR studies have highlighted the importance of the 6-position on the THIQ scaffold for achieving selectivity as an antagonist for the Orexin 1 (OX1) receptor [3]. Procuring 6-Methyl-1,2,3,4-tetrahydroisoquinoline is therefore critical for research groups actively exploring this target for potential treatments for addiction or other disorders, as alternative substitution patterns are likely to yield different pharmacological profiles and reduced target engagement.

Synthesis of Pyrimidine-Based Acid Pump Antagonists

6-Methyl-1,2,3,4-tetrahydroisoquinoline is a documented and specific reactant in synthetic routes for preparing pyrimidines as acid pump antagonists . This application scenario provides a clear, validated use case for procurement, allowing researchers to follow established methodologies for generating compounds with potential therapeutic use in acid-related gastrointestinal disorders, thereby reducing the need for de novo synthetic route development.

SAR Studies Differentiating Biological Activity of THIQ Positional Isomers

In fundamental academic or industrial research aimed at deciphering the structure-activity relationships (SAR) of the THIQ scaffold, 6-Methyl-1,2,3,4-tetrahydroisoquinoline is an essential tool. Its unique substitution pattern allows for direct, head-to-head comparison with other isomers (e.g., 3-methyl, 7-methyl) to map the steric and electronic requirements of biological targets like PNMT [4] or other receptor systems, providing critical data for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.